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Compound of Interest

Compound Name: Boc-NH-PEG15-C2-acid

Cat. No.: B11937708

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG15-C2-acid is a heterobifunctional linker molecule integral to the fields of
bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting
Chimeras (PROTACS).[1][2][3] This molecule features a Boc-protected amine, a 15-unit
polyethylene glycol (PEG) chain, and a terminal carboxylic acid. This structure provides a
versatile platform for covalently linking two different molecular entities in a controlled and
sequential manner.

The tert-butyloxycarbonyl (Boc) protecting group offers a stable shield for the primary amine,
which can be selectively removed under acidic conditions. The long, hydrophilic PEG15 spacer
enhances the solubility and bioavailability of the resulting conjugate, while the terminal
carboxylic acid allows for the formation of stable amide bonds with amine-containing
molecules. This technical guide provides a comprehensive overview of the structure,
properties, and applications of Boc-NH-PEG15-C2-acid.

Core Structure and Properties

The fundamental characteristics of Boc-NH-PEG15-C2-acid are summarized in the table
below.
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Property Value Reference
Chemical Formula C3sH75NO19 [1]
Molecular Weight 850.01 g/mol [1]
Exact Mass 849.4900 g/mol [1]

Elemental Analysis

C: 53.70%; H: 8.89%:; N:
1.65%; O: 35.76%

[1]

Appearance

To be determined

[1]

Purity

>95%

[1]

Storage Conditions

Short-term (days to weeks) at
0 - 4°C; Long-term (months to
years) at -20°C in a dry, dark
environment.

[1]

Solubility Profile

While specific quantitative solubility data for Boc-NH-PEG15-C2-acid is not readily available in
the public domain, a qualitative solubility profile can be inferred from the behavior of similar
long-chain PEGylated carboxylic acids. The presence of the extensive PEG chain is expected
to confer high solubility in aqueous buffers and polar aprotic solvents.

Solvent Class Representative Solvents Expected Solubility

Aqueous Water, PBS High
Polar Aprotic DMSO, DMF High
) Dichloromethane (DCM), )
Chlorinated High
Chloroform
Alcohols Methanol, Ethanol Moderate
Ethers Diethyl ether Low / Insoluble

Non-polar Aromatic Toluene Low / Insoluble
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Stability Profile

The stability of Boc-NH-PEG15-C2-acid is primarily influenced by its two key functional
groups: the Boc-protected amine and the PEG backbone.

e Boc Group: The tert-butyloxycarbonyl protecting group is stable under basic and nucleophilic
conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or
hydrochloric acid).[4]

e PEG Chain: The polyethylene glycol backbone is generally stable but can be susceptible to
oxidative degradation over long periods, a process that can be accelerated by exposure to
heat, light, and transition metal ions.[4] For optimal stability, it is recommended to store the
compound in a dry, dark environment at low temperatures.[1]

Experimental Protocols

Detailed experimental protocols specifically utilizing Boc-NH-PEG15-C2-acid are not widely
published. However, the following protocols for analogous Boc-protected PEG-acid linkers
provide a robust framework for its application in bioconjugation and PROTAC synthesis.

Protocol 1: Amide Coupling of Boc-NH-PEG15-C2-acid
to an Amine-Containing Molecule

This protocol describes the activation of the terminal carboxylic acid and its subsequent
conjugation to a primary amine.

Materials:

Boc-NH-PEG15-C2-acid

Amine-containing molecule (e.g., protein, peptide, or small molecule)

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC)

N-Hydroxysuccinimide (NHS) or sulfo-NHS
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e Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
e Quenching solution (e.g., 1 M Tris-HCI, pH 8.5)
 Purification system (e.g., size-exclusion chromatography or dialysis)
Methodology:
» Activation of Carboxylic Acid:
o Dissolve Boc-NH-PEG15-C2-acid in anhydrous DMF or DMSO.
o Add 1.1 equivalents of NHS and 1.1 equivalents of EDC to the solution.
o Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
e Conjugation to Amine:
o Dissolve the amine-containing molecule in the reaction buffer.

o Add the activated Boc-NH-PEG15-C2-NHS ester solution to the amine-containing solution.
A molar excess of the linker (typically 5-20 fold) is recommended.

o Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle
stirring.

e Quenching:
o Add the quenching solution to the reaction mixture to consume any unreacted NHS ester.
o Incubate for 30 minutes at room temperature.

 Purification:

o Purify the conjugate using size-exclusion chromatography or dialysis to remove excess
reagents and byproducts.

Protocol 2: Boc Deprotection
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This protocol describes the removal of the Boc protecting group to expose the primary amine
for subsequent conjugation steps.

Materials:

Boc-protected conjugate

Anhydrous Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Neutralization buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

Purification system (e.g., desalting column or dialysis)

Methodology:

Preparation:
o Ensure the Boc-protected conjugate is dry (lyophilized if necessary).

o Dissolve the conjugate in anhydrous DCM.

Deprotection Reaction:
o Add TFA to the solution to a final concentration of 20-50% (v/v).

o Stir the reaction mixture at room temperature for 30-120 minutes. Monitor the reaction
progress by LC-MS.

Work-up and Neutralization:

o Remove the DCM and excess TFA under reduced pressure.

o Re-dissolve the residue in a suitable buffer and neutralize with the neutralization buffer.

Purification:

o Purify the deprotected conjugate using a desalting column or dialysis.
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Application in PROTAC Synthesis

Boc-NH-PEG15-C2-acid is a valuable linker for the synthesis of PROTACSs, which are
heterobifunctional molecules that induce the degradation of a target protein. The linker
connects a ligand that binds to the target protein to a ligand that recruits an E3 ubiquitin ligase.

A general workflow for the synthesis of a PROTAC using Boc-NH-PEG15-C2-acid is depicted
below.
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Caption: A generalized workflow for the synthesis of a PROTAC molecule.
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The signaling pathway for PROTAC-mediated protein degradation involves the recruitment of
the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent
degradation by the proteasome.

PROTAC Molecule
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Ternary Complex o
(Target-PROTAC-E3)

Target Protein of Interest
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'
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Click to download full resolution via product page

Caption: The signaling pathway of PROTAC-induced protein degradation.

Spectroscopic Characterization

While specific spectra for Boc-NH-PEG15-C2-acid are not publicly available, the expected
NMR and mass spectrometry characteristics can be predicted based on its structure and data
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from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine
protons of the Boc group at approximately 1.4 ppm. The numerous methylene protons of the
PEG chain will appear as a complex multiplet around 3.6 ppm. The methylene protons
adjacent to the carboxylic acid will likely appear as a triplet around 2.5 ppm.

e 13C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the Boc
group around 80 ppm and the methyl carbons around 28 ppm. The PEG carbons will
resonate around 70 ppm. The carbonyl carbon of the carboxylic acid is expected around
175-180 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the
molecular weight of Boc-NH-PEG15-C2-acid. The expected protonated molecule [M+H]*
would have an m/z of approximately 851.0. Adducts with sodium [M+Na]* and potassium
[M+K]* are also commonly observed for PEGylated molecules.

Conclusion

Boc-NH-PEG15-C2-acid is a well-defined, heterobifunctional linker with significant potential in
bioconjugation and the development of targeted therapeutics like PROTACS. Its long PEG
spacer enhances solubility and pharmacokinetic properties, while the orthogonal protecting
group strategy allows for controlled, sequential synthesis. While specific quantitative data for
this particular molecule is limited in the public domain, the information provided in this guide,
based on its structure and data from similar compounds, offers a solid foundation for its
successful application in research and development. For critical applications, it is
recommended to perform in-house characterization to determine the precise properties and
optimize reaction conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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